

Application Notes and Protocols for DREADD Agonist 21 in Bidirectional Feeding Studies

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Compound of Interest

Compound Name: *DREADD agonist 21*
dihydrochloride

Cat. No.: *B10788805*

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Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for remotely controlling neuronal activity in vivo. The DREADD agonist 21 (C21), a second-generation ligand, offers significant advantages over the first-generation agonist Clozapine-N-Oxide (CNO), including improved pharmacokinetic properties, better brain penetrability, and a lack of metabolic conversion to clozapine, which can have off-target effects. [1] These characteristics make C21 an ideal candidate for precise and reliable modulation of neural circuits in behavioral studies.

This document provides detailed application notes and protocols for utilizing DREADD agonist 21 in bidirectional feeding studies. By targeting specific neuronal populations with either excitatory (hM3Dq) or inhibitory (hM4Di) DREADDs, researchers can effectively investigate the causal role of these circuits in the regulation of food intake and appetite.

DREADD Agonist 21 (C21) Profile

C21, chemically known as 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, is a potent and selective agonist for both hM3Dq and hM4Di DREADDs.[1] It allows for the bidirectional control of neuronal activity:

- hM3Dq (Gq-coupled DREADD): Activation by C21 leads to the stimulation of Gq-protein signaling pathways, resulting in neuronal depolarization and increased firing rate.[3][4][5] This is useful for enhancing the activity of a target neuronal population to observe its effect on feeding behavior (e.g., inducing feeding).
- hM4Di (Gi-coupled DREADD): Activation by C21 engages Gi-protein signaling pathways, leading to neuronal hyperpolarization and a reduction in neuronal activity.[3][5] This is employed to silence a specific neuronal population to assess its necessity in a particular feeding behavior (e.g., inhibiting satiety signals to promote feeding).

C21 has been demonstrated to effectively modulate feeding in a dose-dependent manner in mice, making it a reliable tool for studying the complex neural circuitry of appetite.[1]

Quantitative Data Summary

The following table summarizes quantitative data from studies using C21 for in vivo modulation of feeding behavior.

Target Neurons	DREADD Type	C21 Dosage (mg/kg)	Administration Route	Effect on Food Intake	Reference
AgRP neurons (ARC)	hM3Dq	0.3, 1.0, 3.0	Intraperitoneal (i.p.)	Increased	[1]
vGAT neurons (LH)	hM3Dq	0.3, 1.0, 3.0	Intraperitoneal (i.p.)	Increased	[1]
SIM1 neurons (PVH)	hM4Di	1.0, 3.0	Intraperitoneal (i.p.)	Increased	[6]

ARC: Arcuate Nucleus of the Hypothalamus; LH: Lateral Hypothalamus; PVH: Paraventricular Nucleus of the Hypothalamus; AgRP: Agouti-related peptide; vGAT: Vesicular GABA transporter; SIM1: Single-minded homolog 1.

Experimental Protocols

This section provides a detailed methodology for a typical bidirectional feeding study using C21 in rodents.

Protocol 1: Stereotaxic Virus Injection for DREADD Expression

Objective: To express hM3Dq or hM4Di in a specific neuronal population involved in feeding regulation.

Materials:

- AAV vector encoding the DREADD construct (e.g., AAV-hSyn-DIO-hM3Dq-mCherry or AAV-hSyn-DIO-hM4Di-mCherry)
- Cre-driver mouse line targeting the neurons of interest (e.g., AgRP-Cre)
- Stereotaxic apparatus
- Anesthesia machine
- Microinjection pump and syringe
- Surgical tools

Procedure:

- Anesthetize the mouse using isoflurane (4% for induction, 1-2% for maintenance).
- Secure the animal in the stereotaxic frame.
- Perform a craniotomy over the target brain region (e.g., the arcuate nucleus of the hypothalamus).
- Lower a microinjection needle to the precise coordinates of the target nucleus.
- Infuse the AAV-DREADD vector (e.g., 500 nL at a rate of 100 nL/min).
- Slowly retract the needle after a 5-10 minute waiting period to allow for diffusion.

- Suture the incision and provide post-operative care, including analgesics.
- Allow 3-4 weeks for optimal DREADD expression before behavioral experiments.

Protocol 2: Bidirectional Feeding Assay with C21 Administration

Objective: To assess the effect of activating or inhibiting a specific neuronal population on food intake.

Materials:

- DREADD-expressing mice and control littermates (e.g., expressing only a fluorescent reporter).
- DREADD agonist 21 (C21)
- Vehicle solution (e.g., 0.5% DMSO in sterile saline)
- Standard chow or high-fat diet
- Metabolic cages for precise food intake measurement
- Animal balance

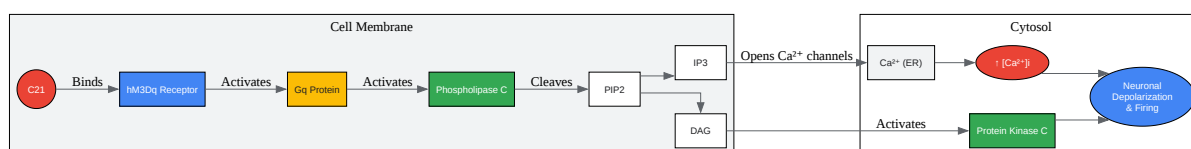
Procedure:

- Habituation: Single-house the mice and habituate them to the experimental setup (e.g., metabolic cages, handling, and mock injections with vehicle) for at least 3-5 days prior to the experiment.
- Baseline Measurement: Measure baseline food and water intake for 24-48 hours before the first C21 administration.
- C21 Administration:
 - Prepare a stock solution of C21. For intraperitoneal (i.p.) injection, dissolve C21 in a vehicle solution.

- On the test day, administer C21 or vehicle to the DREADD-expressing and control mice. A typical dose range for C21 is 0.3-3.0 mg/kg.[1] The injection should be performed at a consistent time of day, often at the beginning of the light or dark cycle, depending on the experimental question.
- Food Intake Measurement:
 - Immediately after injection, provide a pre-weighed amount of food.
 - Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours post-injection).
 - Also, monitor water intake and animal body weight.
- Data Analysis:
 - Compare the food intake between the C21-treated and vehicle-treated groups for both DREADD-expressing and control animals.
 - Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.
- Washout and Crossover (Optional): Allow a sufficient washout period (at least 48-72 hours) between different drug treatments if a within-subjects design is used.

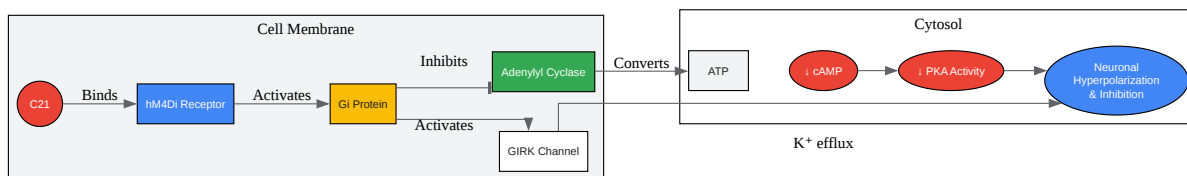
Visualizations

Signaling Pathways



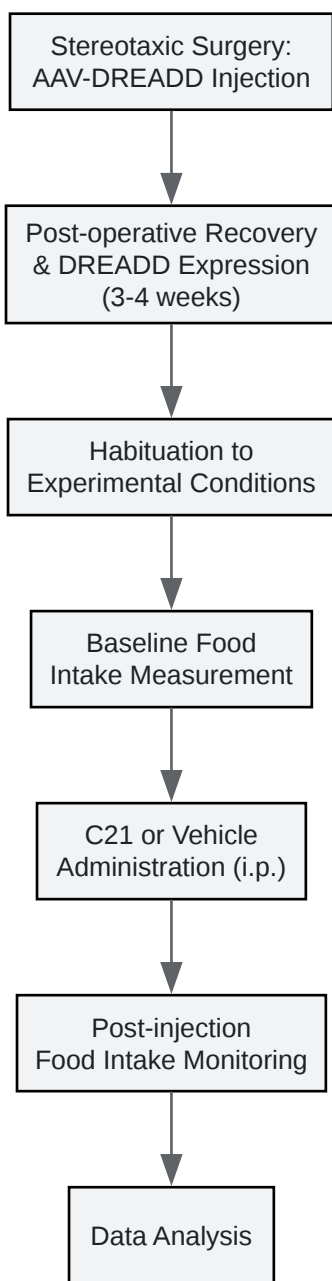
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Caption: hM3Dq (Gq) Signaling Pathway.

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Caption: hM4Di (Gi) Signaling Pathway.

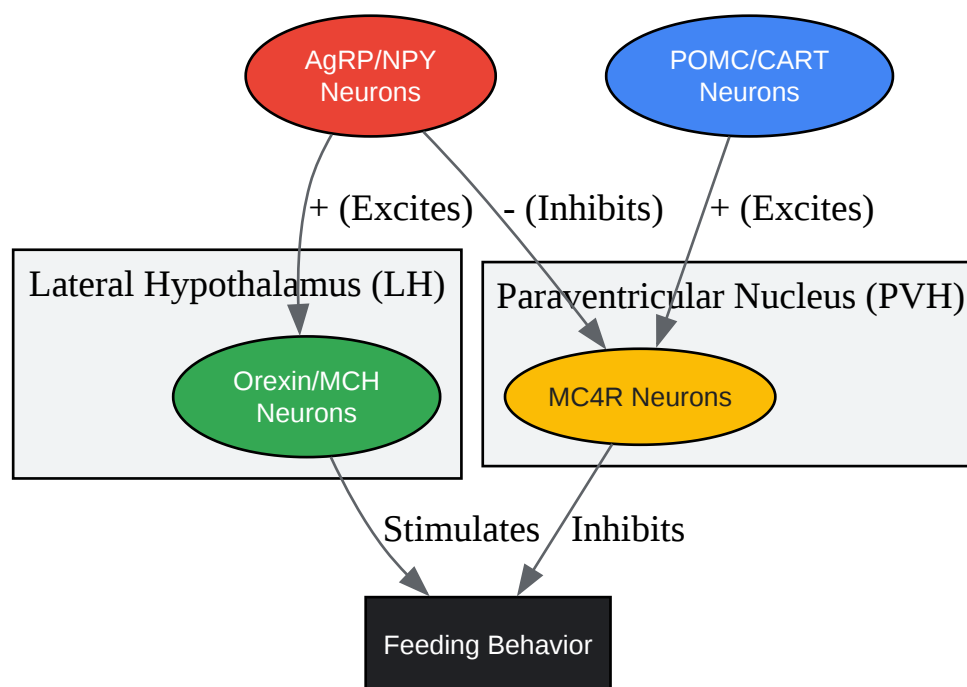
Experimental Workflow



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Caption: Bidirectional Feeding Study Workflow.

Neural Circuit Diagram



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